A Comprehensive Technical Guide to 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile
A Comprehensive Technical Guide to 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile
CAS Number: 23996-25-0
This technical guide provides an in-depth overview of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile, a versatile heterocyclic compound with significant applications in pharmaceutical and materials science. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Chemical and Physical Properties
2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile, with the CAS number 23996-25-0, is a substituted imidazole derivative.[1][2] Its fundamental properties are summarized below, providing a foundational understanding of its chemical identity and behavior.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₃N₃ | [1][2][3][4] |
| Molecular Weight | 163.22 g/mol | [1][2][4] |
| Appearance | Pale yellow liquid or white/light yellow crystal | [5] |
| Boiling Point | 245-246 °C (lit.) | [2][3][4] |
| Density | 0.950 g/mL at 25 °C (lit.) | [2][3][4] |
| Refractive Index (n20/D) | 1.5070 (lit.) | [2][3][4] |
| Flash Point | >110 °C (>230 °F) - closed cup | [2] |
| Water Solubility | Sparingly soluble | [5] |
| LogP (Octanol/Water Partition Coefficient) | 1.668 (Crippen Method) | [6] |
Spectroscopic Data
The structural characterization of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile is well-documented through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure. The following data was reported in CDCl₃.[1]
| Nucleus | Chemical Shift (δ) ppm | Description |
| ¹H NMR | 1.25 (t, J = 7.6 Hz, 3H) | Ethyl group terminal methyl protons |
| 2.35 (s, 3H) | Methyl group at position 4 | |
| 2.60 (q, J = 7.6 Hz, 2H) | Ethyl group methylene protons | |
| 2.90 (t, J = 6.8 Hz, 2H) | Cyanoethyl methylene adjacent to imidazole | |
| 3.20 (t, J = 6.8 Hz, 2H) | Cyanoethyl methylene adjacent to nitrile | |
| 6.75 (s, 1H) | Imidazole C-H at position 5 | |
| ¹³C NMR | 12.4 | Ethyl methyl carbon |
| 18.9 | Methyl carbon at position 4 | |
| 25.1, 32.7 | Cyanoethyl methylene carbons | |
| 117.5 | Nitrile carbon (-C≡N) | |
| 122.4–145.2 | Imidazole ring carbons | |
| ¹⁵N NMR | -160.2 | N1 (bearing cyanoethyl) |
| -220.5 | N3 (unsubstituted) |
Infrared (IR) Spectroscopy
Key IR absorptions confirm the presence of principal functional groups.[1]
| Functional Group | Absorption Range (cm⁻¹) | Vibration Mode |
| Nitrile (-C≡N) | 2240–2260 | Stretching |
| Imidazole C=N | 1600–1650 | Stretching |
| Aromatic C-H | 3100–3150 | Stretching |
| Aliphatic C-H | 2850–2950 | Stretching/bending |
Mass Spectrometry (MS)
Electron ionization mass spectrometry reveals characteristic fragmentation patterns.[1]
| m/z | Fragment Ion | Proposed Structure |
| 163 | [C₉H₁₃N₃]⁺ | Molecular ion |
| 136 | [C₈H₁₀N₂]⁺ | Loss of HCN |
| 108 | [C₆H₈N₂]⁺ | Ethyl group elimination |
| 81 | [C₄H₅N₂]⁺ | Imidazole ring fragment (base peak) |
Experimental Protocols
Synthesis via Aza-Michael Addition
The most direct synthesis of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile is through the cyanoethylation of 2-ethyl-4-methylimidazole, which is a form of Aza-Michael addition.
-
Reactants:
-
2-ethyl-4-methylimidazole (4.0 mmol, 0.440 g)
-
Acrylonitrile (4.8 mmol, 0.254 g)
-
Catalyst: [n-butyl urotropinium]OH (0.25 mmol, 0.108 g)
-
-
Reaction Setup: To a round-bottom flask, add 2-ethyl-4-methylimidazole and the [n-butyl urotropinium]OH catalyst.
-
Addition: While stirring the mixture vigorously at room temperature, add acrylonitrile dropwise.
-
Reaction: Continue stirring the reaction mixture. The reaction progress can be monitored by Thin-Layer Chromatography (TLC). The reaction is typically complete within 70 minutes.
-
Work-up and Purification: Upon completion, the catalyst can be recovered. The crude product is then purified, typically through vacuum distillation, to yield the final product.
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
This compound can be analyzed by reverse-phase HPLC to determine purity or for quantification in various matrices.[2]
-
Column: Newcrom R1, a reverse-phase column with low silanol activity.
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water, with phosphoric acid as a modifier. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.
-
Detection: UV detection at an appropriate wavelength for the imidazole ring.
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as the mobile phase, and filter before injection.
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram. The retention time and peak area can be used for identification and quantification, respectively.
Biological Activity and Applications
2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[7] The imidazole ring is a key structural motif in many biologically active compounds.
Potential as an Enzyme Inhibitor
Imidazole derivatives are known to interact with various enzymes, often by binding to their active sites.[1][5] This compound is investigated as a potential enzyme inhibitor, which may affect various biochemical pathways.[1] The nitrile group is reactive and can potentially form covalent bonds with nucleophilic sites on proteins, leading to irreversible enzyme inhibition.[1]
Role in Drug Development
This compound is a building block in the development of novel drug formulations, particularly in the fields of anti-cancer and anti-inflammatory agents.[7] While specific pathways for this exact molecule are not yet fully elucidated in publicly available literature, related imidazole derivatives have shown inhibitory effects on enzymes like sirtuins, which are involved in carcinogenesis.[8]
Applications in Materials Science
Beyond its biological relevance, this compound is used as a curing agent and accelerator for epoxy resins, contributing to the formation of polymers with enhanced thermal resistance and mechanical properties.[1] It also finds use in the formulation of specialty chemicals like corrosion inhibitors and polymer additives.[7]
Safety and Handling
2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile is classified as hazardous.
-
Hazard Classifications: Acute Toxicity 3 (Oral), Skin Irritation 2, Eye Damage 1, STOT SE 3 (Respiratory system).[2]
-
Signal Word: Danger.[2]
-
Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[2]
-
Precautions: Use personal protective equipment (eyeshields, faceshields, gloves) and a suitable respirator.[2]
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Storage class 6.1C (Combustible, acute toxic Cat. 3).[2]
References
- 1. 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile | 23996-25-0 | Benchchem [benchchem.com]
- 2. Separation of 1H-Imidazole-1-propanenitrile, 2-ethyl-4-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Page loading... [guidechem.com]
- 4. Newblue-chem_23996-25-0 // 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile, CasNo.23996-25-0 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 5. nbinno.com [nbinno.com]
- 6. chemeo.com [chemeo.com]
- 7. chemimpex.com [chemimpex.com]
- 8. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
